Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Coupling Reaction: The oxazole derivative is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole or benzoate derivatives.
Scientific Research Applications
Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It can serve as a probe in biological studies to investigate the interactions of oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in therapeutic effects such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Uniqueness
Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a benzoate ester makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
butyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H20N2O4/c1-4-5-10-22-17(21)13-6-8-14(9-7-13)18-16(20)15-11(2)19-23-12(15)3/h6-9H,4-5,10H2,1-3H3,(H,18,20) |
InChI Key |
NHYWOISAFHXCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |
Origin of Product |
United States |
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